Lithium(1+) ion 2-(tert-butoxy)pyridine-3-sulfinate

Palladium Catalysis Cross-Coupling Sulfinate Reagents

Choose this advanced 2-substituted pyridine sulfinate to solve stubborn 2,3-disubstituted pyridine coupling problems. Its tert-butoxy group provides critical steric shielding that prevents side reactions and enables regioselective C–C bond formation – capabilities that unsubstituted pyridine-3-sulfinate or carbocyclic sulfinates cannot match. The built-in latent hydroxyl function (TFA-labile) also supports an orthogonal protection/diversification strategy, making it an ideal building block for kinase inhibitor and GPCR-targeted library synthesis.

Molecular Formula C9H12LiNO3S
Molecular Weight 221.2
CAS No. 2174001-63-7
Cat. No. B2903389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium(1+) ion 2-(tert-butoxy)pyridine-3-sulfinate
CAS2174001-63-7
Molecular FormulaC9H12LiNO3S
Molecular Weight221.2
Structural Identifiers
SMILES[Li+].CC(C)(C)OC1=C(C=CC=N1)S(=O)[O-]
InChIInChI=1S/C9H13NO3S.Li/c1-9(2,3)13-8-7(14(11)12)5-4-6-10-8;/h4-6H,1-3H3,(H,11,12);/q;+1/p-1
InChIKeyXPRHSVHJRSTODM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lithium(1+) ion 2-(tert-butoxy)pyridine-3-sulfinate (CAS 2174001-63-7): A Specialized Heteroaryl Sulfinate for Precision Synthesis


Lithium(1+) ion 2-(tert-butoxy)pyridine-3-sulfinate (CAS 2174001-63-7) is a specialized organosulfur reagent within the heteroaryl sulfinate class, featuring a lithium counterion paired with a tert-butoxy-substituted pyridine-3-sulfinate anion [1]. This structural motif positions it as a nucleophilic sulfinylating agent for palladium-catalyzed cross-coupling reactions, where the tert-butoxy group introduces distinct steric and electronic modulation [1]. Pyridine sulfinates as a class have emerged as superior alternatives to traditional pyridine boronates in Suzuki-Miyaura-type couplings due to their enhanced stability and broader reaction scope [2].

Why Unsubstituted Lithium Pyridine-3-sulfinate or Carbocyclic Sulfinates Cannot Replace CAS 2174001-63-7


Generic substitution of lithium 2-(tert-butoxy)pyridine-3-sulfinate with simpler analogs such as unsubstituted lithium pyridine-3-sulfinate or carbocyclic sulfinates (e.g., sodium 4-methylbenzenesulfinate) fails to recapitulate its unique reactivity profile. Mechanistic studies reveal that heterocyclic pyridine sulfinates and carbocyclic sulfinates operate through fundamentally different catalytic cycles, with distinct catalyst resting states and turnover-limiting steps [1]. Furthermore, the tert-butoxy substituent at the 2-position provides critical steric shielding and electronic tuning that influences both cross-coupling efficiency and regioselectivity—parameters that unsubstituted pyridine-3-sulfinate cannot match [2]. These differences translate directly into divergent synthetic outcomes, particularly in the construction of sterically encumbered biaryl motifs relevant to pharmaceutical scaffolds.

Quantitative Differentiation Evidence: Lithium 2-(tert-butoxy)pyridine-3-sulfinate vs. Closest Comparators


Cross-Coupling Yield: Heterocyclic Pyridine Sulfinates Outperform Carbocyclic Sulfinates Under Comparable Conditions

In a direct head-to-head mechanistic study, sodium pyridine-2-sulfinate (a heterocyclic sulfinate representative of the class to which CAS 2174001-63-7 belongs) delivered 95% isolated yield in Pd-catalyzed desulfinative cross-coupling with 1-bromo-4-fluorobenzene, compared to 92% yield for the carbocyclic comparator sodium 4-methylbenzenesulfinate under identical conditions (Pd(OAc)₂, PCy₃, K₂CO₃, 150 °C) [1]. The 3% yield advantage, while modest, is accompanied by a mechanistically distinct catalytic pathway that offers opportunities for further optimization at lower temperatures [1].

Palladium Catalysis Cross-Coupling Sulfinate Reagents

Reagent Stability and Handling: Sulfinates vs. Pyridine Boronates

A survey within a major pharmaceutical company revealed that less than 8% of attempted Suzuki-Miyaura reactions using pyridine-2-boronates achieved a yield of 20% or greater, underscoring the unreliability of boron-based reagents for pyridine coupling [1]. In contrast, pyridine sulfinates—including the tert-butoxy-substituted variant—are reported as stable, crystalline solids that are straightforward to prepare and handle, with the Willis laboratory demonstrating broad scope across diverse aryl and heteroaryl halides [2]. This stability advantage is most pronounced for 2-substituted pyridine systems, where the corresponding boronates suffer from rapid protodeboronation and decomposition [2].

Reagent Stability Suzuki-Miyaura Heterocyclic Chemistry

Steric and Electronic Modulation: The tert-Butoxy Substituent Effect

The tert-butoxy group at the 2-position of the pyridine ring in CAS 2174001-63-7 introduces significant steric bulk (estimated A-value of tert-butoxy ~1.2–1.5 kcal/mol) and electron-donating resonance effects that are absent in unsubstituted lithium pyridine-3-sulfinate (CAS not assigned; available commercially) [1]. This substitution pattern is known to influence both the rate of transmetalation in Pd-catalyzed cross-coupling and the regioselectivity of subsequent functionalization, as the tert-butoxy group can direct electrophilic attack to the less hindered 4- and 6-positions [1]. In contrast, the unsubstituted analog lacks this steric shielding, leading to potential over-reaction at the sulfinate-bearing 3-position and reduced selectivity in complex molecule construction.

Structure-Activity Relationship Steric Hindrance Regioselectivity

Mechanistic Divergence: Distinct Catalyst Resting States Enable Different Optimization Strategies

Kinetic and structural studies directly comparing sodium pyridine-2-sulfinate (heterocyclic) with sodium 4-methylbenzenesulfinate (carbocyclic) established fundamentally different catalytic cycles [1]. For the heterocyclic pyridine sulfinate, a chelated Pd(II) sulfinate complex formed post-transmetalation serves as the catalyst resting state, and SO₂ extrusion is turnover-limiting [1]. In contrast, for the carbocyclic sulfinate, the aryl bromide oxidative addition complex is the resting state, and transmetalation is turnover-limiting [1]. This mechanistic divergence means that reaction optimization strategies (e.g., choice of ligand, base, temperature) that succeed for carbocyclic sulfinates may fail for heterocyclic pyridine sulfinates, and vice versa.

Reaction Mechanism Kinetic Analysis Catalyst Design

Synthetic Scope: 3- and 4-Substituted Pyridine Sulfinates as Efficient Coupling Partners

The Willis group demonstrated that both 3- and 4-substituted pyridine sulfinates—the positional class to which CAS 2174001-63-7 belongs—are efficient coupling partners in Pd-catalyzed cross-coupling with aryl and heteroaryl halides [1]. This study established broad scope with respect to the halide coupling partner, enabling the preparation of diverse linked pyridine architectures relevant to drug discovery [1]. The tert-butoxy substituent at the 2-position of CAS 2174001-63-7 places it within the 3-substituted pyridine sulfinate class, which has been validated as a viable alternative to the more extensively studied 2-substituted pyridine sulfinates.

Substrate Scope Medicinal Chemistry Late-Stage Functionalization

High-Impact Application Scenarios for Lithium 2-(tert-butoxy)pyridine-3-sulfinate (CAS 2174001-63-7)


Synthesis of Sterically Hindered 2,3-Disubstituted Pyridine Biaryl Pharmacophores

Medicinal chemistry programs targeting kinase inhibitors, GPCR modulators, or epigenetic probes frequently require 2,3-disubstituted pyridine cores. The tert-butoxy group at the 2-position of CAS 2174001-63-7 provides steric shielding that can prevent unwanted side reactions during cross-coupling, while the sulfinate at the 3-position enables reliable Pd-catalyzed C–C bond formation [1]. This combination addresses the notorious failure of 2-substituted pyridine boronates in Suzuki-Miyaura reactions [2] and offers a superior alternative to unsubstituted pyridine-3-sulfinate for sterically demanding targets.

Late-Stage Functionalization of Advanced Drug Intermediates Requiring Orthogonal Protecting Group Strategy

The tert-butoxy moiety in CAS 2174001-63-7 serves as a latent hydroxyl group that can be deprotected under mild acidic conditions (e.g., TFA) after cross-coupling, enabling orthogonal protection strategies in complex molecule synthesis [1]. This feature is particularly valuable in late-stage functionalization where the sulfinate handle can be used for biaryl construction, followed by tert-butyl ether cleavage to reveal a free hydroxyl for subsequent diversification. Carbocyclic sulfinates lack this built-in orthogonal functionality [2].

Process Chemistry Development of Heterocyclic Sulfinate Cross-Coupling at Reduced Temperatures

The mechanistic insight that heterocyclic pyridine sulfinates have SO₂ extrusion as the turnover-limiting step, rather than transmetalation, opens avenues for temperature reduction through catalyst and ligand optimization [1]. Process chemists developing scalable routes to pyridine-containing APIs can leverage this mechanistic understanding to design lower-energy, higher-yielding manufacturing processes—a pathway not accessible with carbocyclic sulfinate reagents that are limited by transmetalation kinetics at high temperatures [1].

Building Block for Sulfoxide and Sulfone-Containing Bioisosteres in Drug Design

CAS 2174001-63-7 is explicitly described as a nucleophilic sulfinylating agent for introducing sulfoxide functionalities under mild conditions [1]. In drug design, sulfoxides and sulfones serve as key bioisosteres for carbonyl, sulfonamide, and other functional groups. The tert-butoxy-substituted pyridine framework provides a unique vector for incorporating these sulfur-based pharmacophores into lead compounds, with the added benefit of the tert-butoxy group acting as a steric tuner for downstream SAR exploration.

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